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molecular formula C20H23N B1230500 1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]

1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]

Cat. No. B1230500
M. Wt: 277.4 g/mol
InChI Key: GSXJSGMDWKPVBY-UHFFFAOYSA-N
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Patent
US05554752

Procedure details

1'-Benzyl-2,3-dihydrospiro[1H-indene-1,4'-piperidine] (0.50 g, 1.80 mmol) was dissolved in dichloroethane (6 mL). The resulting solution was cooled to 0° C. and 1-chloro-ethylchloroformate (0.258 g, 1.80 mmol) was added in one batch. Cooling was continued for 10 min after which the reaction mixture was refluxed for 1 h, cooled to room temperature and concentrated under reduced pressure. The residue was redissolved in MeOH (10 mL) and refluxed for 2 h. The resulting solution was concentrated under reduced pressure to obtain (0.40 g, quant.) of a pale yellow crystalline solid; m.p. 256°-257° C. (lit. 288-290); 1H NMR (CDCl3): δ1.74 (br d, 2, piperidyl β-NHeq), 2.10 (td, 2, piperidyl β-Hax), 2.13 (t, 2, Ph--CH--CH2 --C H2 --, J=6 Hz), 2.94 (t, 2, J=6 Hz, Ph--C H2 --CH2 --), 3.12-3.38 (m, 4, piperidyl α-Hax,eq), d=7.19 (br s, 4, phenyl). MS (EI) m/e 187.2 (M+ of free base).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-chloro-ethylchloroformate
Quantity
0.258 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]2([C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH2:15][CH2:14]2)[CH2:10][CH2:9]1)C1C=CC=CC=1.[Cl:22]C(Cl)C>>[ClH:22].[NH:8]1[CH2:13][CH2:12][C:11]2([C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH2:15][CH2:14]2)[CH2:10][CH2:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(CC1)CCC1=CC=CC=C12
Name
Quantity
6 mL
Type
reactant
Smiles
ClC(C)Cl
Step Two
Name
1-chloro-ethylchloroformate
Quantity
0.258 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling
TEMPERATURE
Type
TEMPERATURE
Details
after which the reaction mixture was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in MeOH (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain (0.40 g, quant.) of a pale yellow crystalline solid

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
Cl.N1CCC2(CC1)CCC1=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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